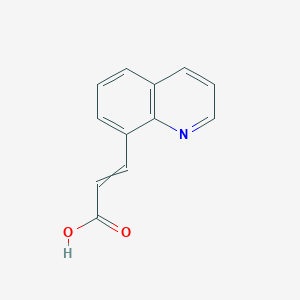
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate is an organic compound derived from D-galactopyranose. This compound is characterized by the replacement of the hydroxy group at position 2 with an iodine atom and the acetylation of the hydroxy groups at positions 1, 3, 4, and 6. It is a white crystalline solid that is stable at room temperature and is primarily used in biochemical and biomedical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate typically involves the following steps:
Starting Material: D-galactose is used as the starting material.
Iodination: The hydroxy group at position 2 of D-galactose is replaced with an iodine atom using iodine and a suitable oxidizing agent.
Acetylation: The hydroxy groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Iodination: Large quantities of D-galactose are iodinated using industrial-grade iodine and oxidizing agents.
Bulk Acetylation: The acetylation step is carried out in large reactors with acetic anhydride and catalysts to ensure complete acetylation of the hydroxy groups.
Análisis De Reacciones Químicas
Types of Reactions
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 2 can be replaced by other nucleophiles such as azides or thiols.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide for azide substitution and thiourea for thiol substitution. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Azide Substitution: Yields 2-azido-2-deoxy-D-galactopyranose, 1,3,4,6-tetraacetate.
Thiol Substitution: Yields 2-thio-2-deoxy-D-galactopyranose, 1,3,4,6-tetraacetate.
Hydrolysis: Yields D-galactopyranose, 2-deoxy-2-iodo-.
Aplicaciones Científicas De Investigación
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of specialty chemicals and as a reagent in various biochemical assays.
Mecanismo De Acción
The mechanism of action of D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.
Pathways Involved: It participates in pathways related to glycosylation and de-glycosylation processes, affecting the structure and function of glycoproteins and glycolipids.
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-D-galactopyranose: Lacks the iodine atom and acetyl groups, making it less reactive in substitution reactions.
2-Amino-2-deoxy-D-galactopyranose: Contains an amino group instead of an iodine atom, leading to different reactivity and applications.
2-Azido-2-deoxy-D-galactopyranose: Similar in structure but with an azide group instead of an iodine atom, used in click chemistry reactions.
Uniqueness
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate is unique due to the presence of the iodine atom, which allows for specific substitution reactions that are not possible with other similar compounds. Its acetylated hydroxy groups also provide protection during synthetic procedures, making it a valuable intermediate in complex carbohydrate synthesis.
Propiedades
Fórmula molecular |
C14H19IO9 |
|---|---|
Peso molecular |
458.20 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |
Clave InChI |
KXQRSYVDKIOQHJ-RQICVUQASA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


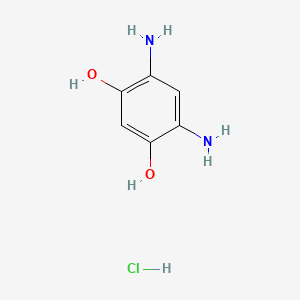

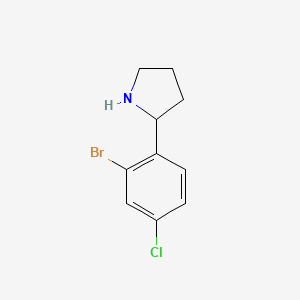
![6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12437456.png)

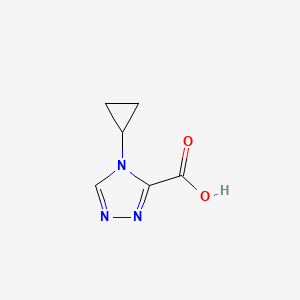
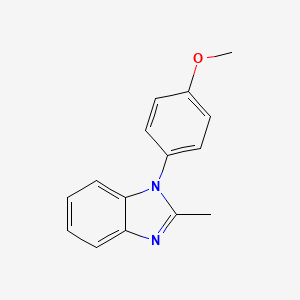
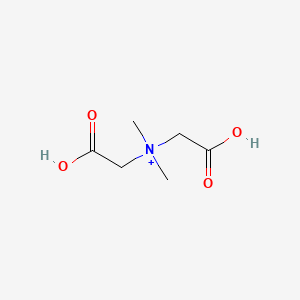
![(2S)-2-[(2S)-2-[(2S)-2-[(2S,3R)-2-amino-3-hydroxybutanamido]-6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]formamido}hexanamido]-3-phenylpropanamido]propanoic acid](/img/structure/B12437494.png)
![Sale sodico del acido yodesossicolico [Italian]](/img/structure/B12437498.png)

